2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one
Description
Properties
CAS No. |
65004-41-3 |
|---|---|
Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H16N4O/c1-5-10-9(4)13-12(14-11(10)17)16-8(3)6-7(2)15-16/h6H,5H2,1-4H3,(H,13,14,17) |
InChI Key |
OGQAMILDZRAASK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethylpyrazole with an ethyl-substituted pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The target compound’s pyrimidin-4(1H)-one core distinguishes it from thiadiazine-based analogs (e.g., compounds 15b , 15c , 17a–c in ). Key differences include:
- Electronic Properties: Pyrimidinones exhibit lactam character (amide-like resonance), enhancing polarity and hydrogen-bonding capacity compared to thiadiazines, which contain sulfur and nitrogen heteroatoms .
- Biological Relevance: Pyrimidinones are common in pharmaceuticals (e.g., antiviral agents), whereas thiadiazines are explored for antimicrobial applications .
Substituent Effects
Diazenyl vs. Alkyl Groups
Compounds 15b, 15c, and 17a–c () feature diazenyl (-N=N-) substituents, which confer rigidity and π-conjugation.
Coumarin and Tetrazole Moieties
Derivatives in (e.g., 4i , 4j ) incorporate coumarin (a fluorescent chromophore) and tetrazole (a bioisostere for carboxylic acid). These groups introduce photophysical properties and metal-binding capabilities absent in the target compound .
Melting Points and Yields
Thiadiazine derivatives () exhibit melting points ranging from 126°C to 205°C, with yields of 80–86%. The target compound’s melting point and synthetic yield are unreported, but its alkyl substituents may lower melting points relative to diazenyl analogs due to reduced crystallinity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a pyrazole ring and a pyrimidinone moiety, which may interact with various biological targets, making it a subject of interest in medicinal chemistry. The aim of this article is to explore the biological activity of this compound, focusing on its synthesis, biological assays, and potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 65004-41-3 |
| Molecular Formula | C12H16N4O |
| Molecular Weight | 232.282 g/mol |
| Log P | 1.855 |
Synthesis
The synthesis of this compound typically involves multi-step processes that can include reactions between various heterocyclic precursors. For instance, one method involves the reaction of 3,5-dimethylpyrazole with ethyl and methyl pyrimidinones under specific conditions to yield the desired product.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses significant efficacy against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various models .
Case Studies
Several studies have been conducted to assess the biological activity of this compound in vivo:
- Tumor-Bearing Mice Model : In vivo studies involving tumor-bearing mice indicated that treatment with the compound resulted in reduced tumor growth and improved survival rates compared to control groups.
- Cell Viability Assays : Various concentrations of the compound were tested on cultured cancer cells to assess cell viability and apoptosis rates. Results indicated a dose-dependent response, confirming its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the reliable synthetic protocols for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidinone derivatives are often synthesized by reacting halogenated pyrimidinones with substituted pyrazoles under reflux in ethanol or acetonitrile. Key parameters include temperature control (e.g., reflux at 80–100°C), reaction time (6–12 hours), and stoichiometric ratios of reagents. Post-synthetic purification typically involves column chromatography (silica gel) and recrystallization from ethanol-DMF mixtures .
- Data Example : In a 2021 study, a similar compound (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridin-4(1H)-one) was synthesized with a 25% yield using ethanol as the solvent and purified via LC-MS, achieving 98.9% purity .
Q. How can spectroscopic techniques (NMR, LC-MS, FTIR) be optimized to characterize this compound and confirm its structural integrity?
- Methodology :
- 1H/13C NMR : Assign peaks by referencing coupling constants (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrazole methyl groups at δ 2.2–2.7 ppm) and comparing with structurally related compounds .
- LC-MS : Use atmospheric pressure chemical ionization (APCI) to detect the molecular ion peak ([M+H]+) and confirm molecular weight (e.g., observed m/z 266.2 for C16H15N3O) .
- FTIR : Identify carbonyl stretches (1650–1700 cm⁻¹ for pyrimidinone C=O) and N-H vibrations (3200–3400 cm⁻¹) .
Q. What crystallization strategies are effective for resolving structural ambiguities in pyrimidinone derivatives?
- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps include slow evaporation from DMF/ethanol (1:1) and validating hydrogen bonding patterns (e.g., intermolecular N-H···O interactions). SHELX programs are robust for small-molecule refinement, even with twinned data .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethyl vs. methyl groups at position 5) impact the compound’s bioactivity, and what statistical models are suitable for analyzing structure-activity relationships (SAR)?
- Methodology :
- Synthesize analogs with systematic substituent variations (e.g., alkyl chain length, halogenation).
- Test biological activity (e.g., antitubercular IC50 assays) and apply multivariate regression or machine learning (e.g., partial least squares regression) to correlate structural descriptors (logP, polar surface area) with activity .
Q. What experimental and computational approaches can resolve contradictions in reported biological activities of pyrimidinone derivatives?
- Methodology :
- Experimental : Reproduce assays under standardized conditions (e.g., Mycobacterium tuberculosis H37Rv strain, 7H9 media).
- Computational : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., dihydroorotate dehydrogenase, DHODH) and compare with experimental IC50 values .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Methodology :
- HPLC-PDA/MS : Monitor reactions in real-time to detect intermediates (e.g., diazenyl derivatives in thiadiazine syntheses) .
- Stability Studies : Expose the compound to accelerated conditions (40°C, 75% humidity) and characterize degradation products via HRMS and NMR .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
